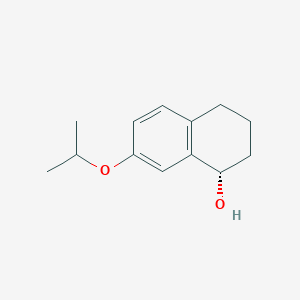

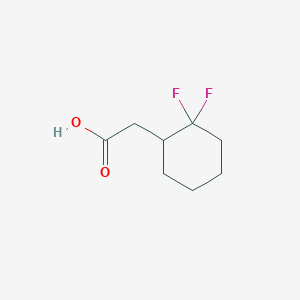

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, commonly referred to as 7-PTOH, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of naphthalene derivatives and is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Scientific Research Applications

1. Therapeutic and Diagnostic Applications in Oncology

- Study Findings: Analogues of σ receptor ligand PB28, which is similar to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, were explored for potential use as positron emission tomography (PET) radiotracers in oncology. The study focused on designing analogues with reduced lipophilicity for enhanced utility in cancer research and therapy. (Abate et al., 2011)

2. Synthesis of PGI2 Agonists

- Study Findings: A practical synthesis method was developed for key chiral intermediates like (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, used in the production of novel Prostaglandin I2 (PGI2) agonists. This synthesis plays a crucial role in developing drugs for treating cardiovascular diseases. (Ohigashi et al., 2013)

3. Use in Asymmetric Reformatsky Reactions

- Study Findings: A chemoenzymatic approach was employed to synthesize (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol. It was successfully used as a chiral auxiliary in Reformatsky-type reactions, indicating its importance in the field of asymmetric synthesis and organic chemistry. (Orsini et al., 2005)

4. Potential as Anticancer Drug

- Study Findings: Compounds structurally related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol were synthesized and evaluated for their anticancer properties. The study suggested these compounds, particularly the naftopidil analogue HUHS1015, show promise in treating a variety of human cancers. (Nishizaki et al., 2014)

5. Research on High-Pressure Phase Diagrams

- Study Findings: Studies on the equilibrium data of mixtures including 1,2,3,4-tetrahydronaphthalene (related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol) were conducted. This research aids in understanding the properties of such compounds under various conditions, which is significant in both chemical engineering and pharmaceutical contexts. (Marteau et al., 2001)

6. Enantioselective Glutathione Conjugation

- Study Findings: The enantiomers of a compound closely related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol were studied for their differential rates of glutathione conjugation. This research has implications in pharmacokinetics and the development of enantioselective drugs. (Watabe et al., 1985)

properties

IUPAC Name |

(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTQZBOYDYKIRP-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(CCCC2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC2=C(CCC[C@@H]2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)

![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)

![N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2373361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)